3-(1,3-thiazol-4-ylmethoxy)benzoic Acid
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Overview
Description
3-(1,3-Thiazol-4-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a thiazole ring attached to a benzoic acid moiety via a methoxy linker.
Preparation Methods
The synthesis of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the thiazole ring.
Coupling with Benzoic Acid: The final step involves the coupling of the thiazole derivative with benzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
3-(1,3-Thiazol-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It finds use in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzoic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy linker provides flexibility and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-(1,3-Thiazol-4-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:
3-(1,3-Thiazol-4-yl)benzoic acid: Lacks the methoxy linker, which may affect its binding affinity and specificity.
4-(1,3-Thiazol-4-ylmethoxy)benzoic acid: The position of the thiazole ring attachment on the benzoic acid moiety can influence the compound’s reactivity and biological activity.
3-(1,3-Oxazol-4-ylmethoxy)benzoic acid: The oxazole ring is an isostere of the thiazole ring, and this substitution can lead to differences in chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-2-1-3-10(4-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMILYUBILRHRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CSC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-35-5 |
Source
|
Record name | 3-(1,3-thiazol-4-ylmethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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